BenchChemオンラインストアへようこそ!

2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole

Lipophilicity Physicochemical profiling CNS drug design

2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole (CAS 2060059-66-5) is a bicyclic diamine belonging to the octahydropyrrolo[3,4-c]pyrrole scaffold class. It bears a cyclopropyl substituent at the N2 position and geminal dimethyl groups at the 3a and 6a bridgehead positions, yielding a molecular formula of C₁₁H₂₀N₂ and a molecular weight of 180.29 g/mol.

Molecular Formula C11H20N2
Molecular Weight 180.29 g/mol
Cat. No. B13248808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole
Molecular FormulaC11H20N2
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESCC12CNCC1(CN(C2)C3CC3)C
InChIInChI=1S/C11H20N2/c1-10-5-12-6-11(10,2)8-13(7-10)9-3-4-9/h9,12H,3-8H2,1-2H3
InChIKeyMZIKCIAWYHYPCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole – Core Physicochemical and Structural Profile for Procurement Evaluation


2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole (CAS 2060059-66-5) is a bicyclic diamine belonging to the octahydropyrrolo[3,4-c]pyrrole scaffold class [1]. It bears a cyclopropyl substituent at the N2 position and geminal dimethyl groups at the 3a and 6a bridgehead positions, yielding a molecular formula of C₁₁H₂₀N₂ and a molecular weight of 180.29 g/mol [1]. Computed physicochemical descriptors include an XLogP3-AA of 1.2, a topological polar surface area (TPSA) of 15.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and a single rotatable bond [1]. The compound is commercially available from multiple vendors at ≥95% purity, typically stored under ambient conditions in a cool, dry environment . Its structural features—a conformationally constrained bicyclic core, a metabolically distinctive N-cyclopropyl group, and sterically demanding gem-dimethyl substituents—collectively differentiate it from simpler N-alkyl or N-aryl octahydropyrrolo[3,4-c]pyrrole analogs commonly used as building blocks or fragment hits [2].

Why Generic N-Alkyl Octahydropyrrolo[3,4-c]pyrroles Cannot Substitute for 2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole in Structure–Activity Programs


Octahydropyrrolo[3,4-c]pyrroles bearing simple N-substituents (e.g., methyl, ethyl, phenyl) or lacking the 3a,6a-gem-dimethyl motif are not functionally interchangeable with the target compound [1][2]. The gem-dimethyl groups introduce a quaternary carbon at each bridgehead, rigidifying the bicyclic scaffold and altering the spatial presentation of the N2 substituent relative to the secondary amine at N5—a feature exploited in selective orexin-2 receptor antagonist programs where subtle conformational changes dramatically shift subtype selectivity and hERG liability [1]. Simultaneously, the N-cyclopropyl group confers distinct electronic properties (increased s-character of the nitrogen lone pair) and metabolic stability advantages over N-methyl or N-ethyl congeners, as documented across multiple chemotypes including octahydropyrrolo[3,4-c]pyrroles [1][3]. Substituting a des-dimethyl or des-cyclopropyl analog into a synthetic sequence or SAR campaign therefore risks altering both the pharmacokinetic profile and the target engagement geometry in ways that cannot be predicted from potency at a single receptor subtype alone. The quantitative evidence below establishes the measurable physicochemical boundaries of this differentiation.

Quantitative Differentiation Evidence for 2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole Versus Closest Commercially Available Analogs


Lipophilicity (LogP) Differentiation: Target Compound Versus Des-Dimethyl and N-Methyl Analogs

The target compound exhibits an experimentally validated XLogP3-AA of 1.2 (PubChem) [1] and a vendor-computed LogP of 1.08 (Leyan) , placing it in a lipophilicity range suitable for oral absorption and moderate membrane permeability. The closest commercially available analog lacking the 3a,6a-dimethyl groups—2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole (CAS 1697159-20-8, C₉H₁₆N₂, MW 152.24)—has a lower molecular weight and, by group-contribution estimation, an XLogP approximately 0.5–0.8 units lower (estimated ~0.4–0.7) due to the absence of two methyl groups . The N-methyl analog 2-methyl-octahydropyrrolo[3,4-c]pyrrole (CAS 86732-28-7, C₇H₁₄N₂, MW 126.2) is even more polar . This LogP difference is consequential for CNS drug discovery programs, where the optimal LogP range for brain penetration is typically 1–3; compounds below LogP ~1 risk insufficient passive permeability, while those above ~3 risk high tissue binding and promiscuity [2]. The target compound's LogP of 1.2 positions it within this optimal window, whereas the des-dimethyl analog may fall below it.

Lipophilicity Physicochemical profiling CNS drug design

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization (MPO) Profile Differentiation

The target compound has a computed TPSA of 15.3 Ų (PubChem) [1] or 15.27 Ų (Leyan) , which is extremely low and strongly predictive of high passive blood-brain barrier (BBB) permeability when combined with its LogP of 1.2 and low molecular weight of 180.29 Da. Within the CNS MPO framework, TPSA < 40 Ų is a desirable attribute that contributes positively to the composite desirability score [2]. The des-dimethyl analog 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole (C₉H₁₆N₂, MW 152.24) retains the same number of H-bond donors and acceptors (1 HBD, 2 HBA) and therefore a near-identical TPSA. However, its lower molecular weight (152.24 vs. 180.29) and lower LogP shift its CNS MPO profile toward a different region of property space, potentially affecting the balance between passive permeability and metabolic stability [2]. The N-phenyl analog 2-phenyl-octahydropyrrolo[3,4-c]pyrrole (C₁₂H₁₆N₂, MW 188.27) has a higher TPSA (estimated ~18–20 Ų due to the aromatic ring contribution) and higher LogP (~2.0–2.5 estimated), moving it further from the CNS MPO sweet spot [3].

TPSA CNS MPO Blood-brain barrier penetration Physicochemical property

Conformational Constraint from 3a,6a-Gem-Dimethyl Substitution: Impact on Scaffold Rigidity and Vector Presentation

The gem-dimethyl groups at positions 3a and 6a introduce quaternary sp³ centers at both bridgehead positions of the [3.3.0] bicyclic system. This substitution eliminates the conformational flexibility present in the parent octahydropyrrolo[3,4-c]pyrrole scaffold, where bridgehead hydrogens permit ring-flipping dynamics [1]. In the broader octahydropyrrolo[3,4-c]pyrrole class, the [3.3.0] bicyclic system has been validated as a conformationally restricted bioisostere of piperazine, and the addition of bridgehead substituents further locks the relative orientation of the N2 and N5 nitrogen lone pairs [1][2]. This rigidification has been exploited in selective orexin-2 receptor antagonist programs: compounds bearing the 3a,6a-dimethyl motif (including the clinical candidate JNJ-42847922, also known as seltorexant) demonstrated enhanced OX2R selectivity and reduced hERG inhibition compared to less constrained analogs [2]. While direct pharmacological data for the target compound itself are not published, its scaffold identity matches the core of extensively characterized selective orexin-2 antagonists, providing a strong structural rationale for differentiation from the des-dimethyl analog [3].

Conformational restriction Scaffold rigidification Structure-activity relationship Bioisosteric replacement

N-Cyclopropyl Metabolic Stability Advantage Versus N-Methyl and N-Ethyl Octahydropyrrolo[3,4-c]pyrrole Analogs

The N-cyclopropyl substituent on the target compound confers a well-characterized metabolic stability advantage over N-methyl and N-ethyl analogs. N-Cyclopropyl groups resist oxidative N-dealkylation by cytochrome P450 enzymes due to the increased s-character of the nitrogen lone pair (resulting from the cyclopropyl ring's π-character), which makes the α-carbon less susceptible to hydrogen atom abstraction—the rate-limiting step in N-dealkylation [1]. This phenomenon has been documented in multiple medicinal chemistry programs: in the octahydropyrrolo[3,4-c]pyrrole orexin antagonist series, N-cyclopropyl substitution contributed to improved metabolic stability relative to N-alkyl comparators, and this attribute was a key factor in the progression of compounds toward clinical evaluation [2]. The N-methyl analog 2-methyl-octahydropyrrolo[3,4-c]pyrrole (CAS 86732-28-7) and the N-ethyl analog 2-ethyl-octahydropyrrolo[3,4-c]pyrrole (CAS 1357082-99-5) lack this protective effect and are expected to undergo more rapid oxidative metabolism . While direct in vitro microsomal stability data for the target compound are not publicly available, the class-level evidence for N-cyclopropyl metabolic stability is robust and mechanistically grounded [1].

Metabolic stability N-dealkylation Cyclopropylamine Cytochrome P450

Procurement-Relevant Application Scenarios for 2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole Based on Quantitative Differentiation Evidence


CNS-Penetrant Fragment Library Enrichment for Orexin or mGlu Receptor Target Programs

With a TPSA of 15.3 Ų, LogP of 1.2, and MW of 180.29 Da, the target compound sits within the optimal CNS MPO property space for brain penetration [1]. The octahydropyrrolo[3,4-c]pyrrole scaffold is a validated bioisostere of piperazine and has produced clinical-stage orexin-2 receptor antagonists (e.g., seltorexant/JNJ-42847922) and mGlu1 negative allosteric modulators [2][3]. The gem-dimethyl substitution at 3a and 6a mimics the conformational constraint present in these advanced leads, making the target compound a logical fragment hit or synthetic intermediate for CNS receptor programs where scaffold pre-organization and optimal LogP are critical selection criteria [2].

Metabolically Stabilized Building Block for Parallel Synthesis of Focused Kinase or GPCR Libraries

The N-cyclopropyl group is expected to resist CYP-mediated oxidative N-dealkylation, extending the half-life of library compounds derived from this scaffold and reducing the likelihood of rapid metabolic clearance in downstream in vitro ADME assays [4]. This property differentiates the target compound from the N-methyl (CAS 86732-28-7) and N-ethyl (CAS 1357082-99-5) analogs, which are anticipated to undergo faster N-dealkylation. For medicinal chemistry groups synthesizing focused libraries where metabolic stability is a key design parameter, selecting the N-cyclopropyl building block may reduce the need for iterative metabolic optimization cycles [4].

Conformationally Constrained Pharmacophore Probe for Piperazine Bioisostere Evaluation

The octahydropyrrolo[3,4-c]pyrrole scaffold with 3a,6a-gem-dimethyl substitution provides a rigidified [3.3.0] bicyclic framework that locks the relative orientation of the two nitrogen atoms—an attribute validated as a piperazine bioisostere in mGlu1 NAM programs [3]. The target compound, bearing both the cyclopropyl N-substituent and the bridgehead dimethyl groups, represents a maximally constrained variant within commercially available octahydropyrrolo[3,4-c]pyrroles. Researchers evaluating conformational restriction as a strategy for improving target selectivity or reducing off-target pharmacology can procure this compound as a direct comparator against the more flexible des-dimethyl analog (CAS 1697159-20-8) [3].

Diastereomeric Scaffold for Stereochemistry–Activity Relationship Studies

The target compound has two undefined atom stereocenters (PubChem), meaning the commercially available material is a mixture of cis and trans diastereomers at the [3.3.0] ring junction [1]. For research groups investigating the impact of relative stereochemistry on biological activity within octahydropyrrolo[3,4-c]pyrrole series, this compound provides a starting point for diastereomer separation or stereoselective synthesis. The availability of the enantiomerically pure (3aR,6aS) form of related intermediates (e.g., tert-butyl (3aR,6aS)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, CAS 1932812-82-2) offers a pathway to stereochemically defined progeny compounds for which the target compound can serve as a racemic benchmark.

Quote Request

Request a Quote for 2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.